molecular formula C10H19NO3 B1629304 tert-Butyl (2-oxopentyl)carbamate CAS No. 400045-87-6

tert-Butyl (2-oxopentyl)carbamate

Cat. No.: B1629304
CAS No.: 400045-87-6
M. Wt: 201.26 g/mol
InChI Key: YBIVCDFXYYMLAT-UHFFFAOYSA-N
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Description

tert-Butyl (2-oxopentyl)carbamate: is a chemical compound with the molecular formula C10H19NO3. It is commonly used in organic synthesis as a protecting group for amines, particularly in peptide synthesis. The tert-butyl group provides stability to the molecule, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl (2-oxopentyl)carbamate can be synthesized through a palladium-catalyzed cross-coupling reaction. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods: Industrial production of tert-butyl carbamates typically involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is carried out under mild conditions, often in the presence of a base such as cesium carbonate or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This method offers high yields and avoids over-alkylation of the carbamate .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-oxopentyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action for tert-Butyl (2-oxopentyl)carbamate involves the protonation of the tert-butyl carbamate, followed by the loss of the tert-butyl cation, resulting in a carbamic acid. Decarboxylation of the carbamic acid leads to the formation of the free amine. This process is crucial in peptide synthesis, where the protecting group is removed to reveal the active amine functionality.

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2-oxopentyl)carbamate is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to act as a protecting group for amines makes it particularly valuable in peptide synthesis and other organic transformations .

Properties

IUPAC Name

tert-butyl N-(2-oxopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-6-8(12)7-11-9(13)14-10(2,3)4/h5-7H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIVCDFXYYMLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630122
Record name tert-Butyl (2-oxopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400045-87-6
Record name Carbamic acid, (2-oxopentyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400045-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2-oxopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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